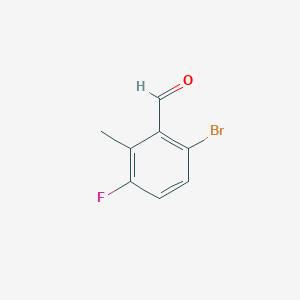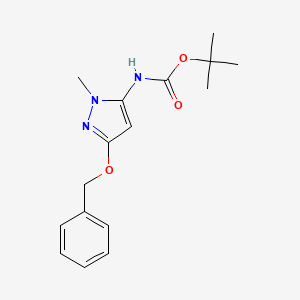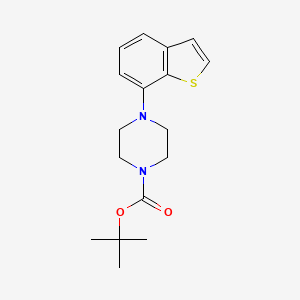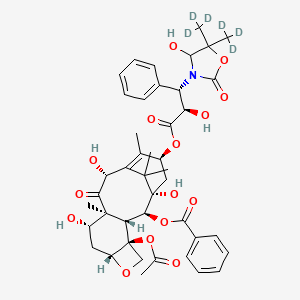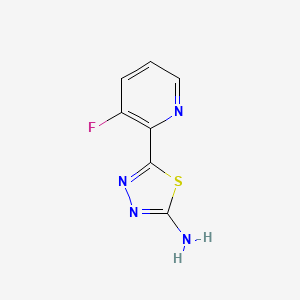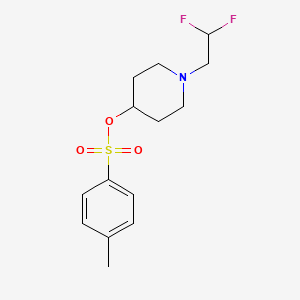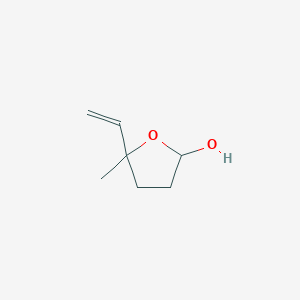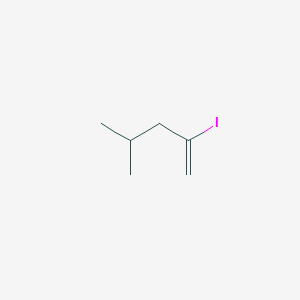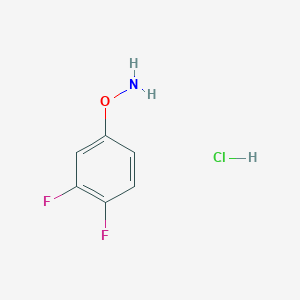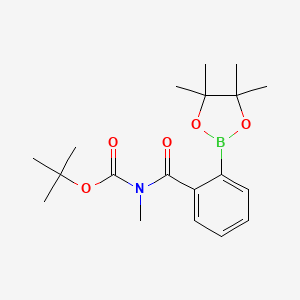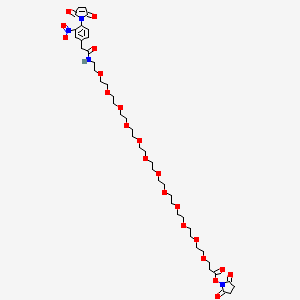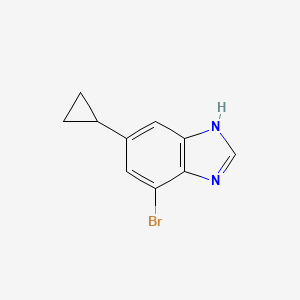
4-Bromo-6-cyclopropylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-cyclopropylbenzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 4-position and a cyclopropyl group at the 6-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-cyclopropylbenzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate substituents. One common method is the condensation of 4-bromo-2-nitroaniline with cyclopropylcarboxaldehyde, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that include nitration, reduction, and cyclization reactions. These methods are optimized for high yield and purity, using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-cyclopropylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation and reduction, affecting its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and boron reagents for carbon-carbon bond formation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while cyclization reactions can produce fused ring systems .
Scientific Research Applications
4-Bromo-6-cyclopropylbenzimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclopropylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating into the DNA structure .
Molecular Targets and Pathways:
Comparison with Similar Compounds
4-Bromo-1H-benzimidazole: Similar structure but lacks the cyclopropyl group.
6-Cyclopropyl-1H-benzimidazole: Similar structure but lacks the bromine atom.
4,6-Dibromo-1H-benzimidazole: Contains two bromine atoms but no cyclopropyl group.
Uniqueness: 4-Bromo-6-cyclopropylbenzimidazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct electronic and steric properties. These features make it a valuable scaffold for designing compounds with specific biological activities .
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
4-bromo-6-cyclopropyl-1H-benzimidazole |
InChI |
InChI=1S/C10H9BrN2/c11-8-3-7(6-1-2-6)4-9-10(8)13-5-12-9/h3-6H,1-2H2,(H,12,13) |
InChI Key |
UQQFJMRPBKUTPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C(=C2)Br)N=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


